Cloxacillin

Description

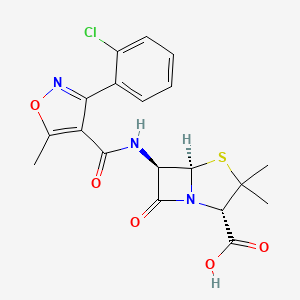

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27)/t13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOLIRLGBULYKD-JKIFEVAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022853 | |

| Record name | 6-(3-o-Chlorophenyl-5-methylisoxazol-4-ylamido) penicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015278 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE, CRYSTALLINE POWDER; SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE, CHLOROFORM; AQ SOLN IS ALKALINE; DECOMP BETWEEN 170 °C & 173 °C; ODORLESS; BITTER TASTE /MONOHYDRATE/, 5.32e-02 g/L | |

| Record name | CLOXACILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015278 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61-72-3 | |

| Record name | Cloxacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloxacillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-(3-o-Chlorophenyl-5-methylisoxazol-4-ylamido) penicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloxacillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOXACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6X5QGC2VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOXACILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015278 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Cloxacillin Against Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloxacillin, a semi-synthetic penicillin antibiotic, has long been a cornerstone in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its efficacy lies in its targeted disruption of bacterial cell wall synthesis, a process essential for bacterial viability. This technical guide provides an in-depth exploration of the core mechanism of action of this compound against S. aureus, detailing the molecular interactions, cellular consequences, and the key experimental methodologies used to elucidate this mechanism.

Primary Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

The primary molecular targets of this compound are the Penicillin-Binding Proteins (PBPs) , a group of bacterial enzymes responsible for the transpeptidation and transglycosylation reactions that cross-link the peptidoglycan strands.[1][2] this compound's structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs.[3] This binding is covalent and results in the acylation of the active site serine residue, rendering the enzyme inactive.[4] The bulky R-group of this compound sterically hinders the binding of β-lactamases, enzymes produced by some bacteria to inactivate penicillins, making it effective against many penicillin-resistant strains of S. aureus.[2]

S. aureus possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4.[5][6] The inhibition of these PBPs disrupts the cross-linking of the peptidoglycan layer, leading to a weakened cell wall.

Signaling Pathway of this compound-Induced Cell Wall Damage

The inhibition of PBPs by this compound triggers a cascade of events, beginning with the disruption of peptidoglycan synthesis and culminating in bacterial cell lysis.

Quantitative Data on this compound Efficacy

The efficacy of this compound against S. aureus can be quantified through various metrics, including Minimum Inhibitory Concentrations (MICs) and the binding affinities for its PBP targets.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Staphylococcus aureus Strain Type | This compound MIC Range (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | 0.12 - 0.5 | EUCAST MIC Distribution |

| Methicillin-Resistant S. aureus (MRSA) | ≥32 - >128 | [7] |

Penicillin-Binding Protein (PBP) Affinity

| Penicillin-Binding Protein (PBP) | Oxacillin IC50 (µg/mL) | Reference |

| PBP1 | 0.2 | [4] |

| PBP2 | 0.3 | [4] |

| PBP3 | 0.08 | [4] |

| PBP4 | 25 | [4] |

Downstream Cellular Effects: The Role of Autolysins and the VraSR System

The inhibition of peptidoglycan synthesis by this compound triggers a complex cellular response that contributes to its bactericidal activity.

Activation of Autolysins

The weakening of the cell wall is thought to lead to the dysregulation and activation of endogenous peptidoglycan hydrolases known as autolysins.[8] These enzymes, such as the major autolysin Atl in S. aureus, proceed to degrade the existing peptidoglycan, further compromising the cell wall's integrity and ultimately leading to cell lysis.[9] The precise mechanism of autolysin activation following β-lactam treatment is still an area of active research.

The VraSR Two-Component System and Cell Wall Stress Response

S. aureus possesses a sophisticated signaling system to respond to cell wall damage. The VraSR two-component system acts as a key sensor and regulator of the cell wall stress response.[10][11] When this compound inhibits PBPs and disrupts peptidoglycan synthesis, this stress is detected, likely by the sensor kinase VraS.[12] VraS then phosphorylates the response regulator VraR, which in turn activates the transcription of a regulon of genes involved in cell wall synthesis and repair, including pbp2 (encoding PBP2) and the vraSR operon itself.[11] This response is an attempt by the bacterium to counteract the effects of the antibiotic.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (CLSI Guidelines)

This protocol outlines the standardized method for determining the MIC of this compound against S. aureus.

Workflow for Broth Microdilution MIC Assay

Detailed Steps:

-

Inoculum Preparation: From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculum Dilution: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

This compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. The final volume in each well is typically 100 µL.

-

Controls: Include a positive control well with bacteria and no antibiotic to ensure proper growth, and a negative control well with broth only to check for sterility.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the affinity of this compound for S. aureus PBPs by measuring its ability to compete with a labeled penicillin for PBP binding.

Workflow for Competitive PBP Binding Assay

Detailed Steps:

-

Membrane Preparation: Grow S. aureus to mid-log phase and harvest the cells. Lyse the cells (e.g., by French press or sonication) and isolate the membrane fraction, which is rich in PBPs, by ultracentrifugation.

-

Pre-incubation with this compound: Aliquots of the membrane preparation are pre-incubated with a range of concentrations of unlabeled this compound for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for binding to the PBPs.

-

Addition of Labeled Penicillin: A fixed, non-saturating concentration of a labeled penicillin (e.g., [³H]benzylpenicillin or a fluorescent penicillin derivative like Bocillin-FL) is added to each reaction mixture.

-

Binding Incubation: The reaction is incubated for a further period (e.g., 10-15 minutes) to allow the labeled penicillin to bind to any PBPs not already occupied by this compound.

-

Reaction Termination and SDS-PAGE: The binding reaction is stopped, often by the addition of an excess of unlabeled penicillin and/or by adding SDS-PAGE sample buffer and boiling. The membrane proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: The gel is treated for fluorography (if using a radiolabel) or imaged directly (if using a fluorescent label). The intensity of the bands corresponding to the different PBPs is quantified.

-

IC50 Determination: The concentration of this compound that results in a 50% reduction in the binding of the labeled penicillin to a specific PBP is determined as the IC50 value.

Conclusion

The mechanism of action of this compound against Staphylococcus aureus is a well-defined process centered on the irreversible inhibition of penicillin-binding proteins and the subsequent disruption of peptidoglycan synthesis. This primary action triggers a cascade of downstream events, including the activation of autolytic enzymes and the induction of the cell wall stress response, which collectively contribute to the bactericidal effect of the antibiotic. A thorough understanding of these molecular and cellular processes, supported by robust experimental methodologies, is crucial for the continued development of effective antibacterial strategies against this significant pathogen.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staphylococcus aureus PBP4 Is Essential for β-Lactam Resistance in Community-Acquired Methicillin-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clsjournal.ascls.org [clsjournal.ascls.org]

- 7. researchgate.net [researchgate.net]

- 8. Evidence for participation of autolysins in bactericidal action of oxacillin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Major Autolysin Atl Regulates the Virulence of Staphylococcus aureus by Controlling the Sorting of LukAB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of VraSR in antibiotic resistance and antibiotic-induced stress response in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Binding Affinity of Cloxacillin to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloxacillin, a semi-synthetic beta-lactam antibiotic of the penicillin class, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), a group of essential bacterial enzymes involved in the final steps of peptidoglycan synthesis. The integrity of the bacterial cell wall is paramount for survival, making PBPs a critical target for many antibiotics. This technical guide provides a comprehensive overview of the binding affinity of this compound to various PBPs across different bacterial species, details the experimental protocols used to determine these interactions, and visualizes the associated cellular pathways and experimental workflows.

This compound's Mechanism of Action: Targeting Peptidoglycan Synthesis

The primary mechanism of action of this compound involves the acylation of a serine residue within the active site of PBPs. This covalent modification inactivates the transpeptidase function of the PBP, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to a compromised cell envelope, ultimately resulting in bacterial cell lysis and death.[1][2] The efficacy of this compound is therefore directly related to its binding affinity and inactivation kinetics for the essential PBPs of a given bacterium.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound for various PBPs is a key determinant of its antibacterial spectrum and potency. This affinity is typically quantified by determining the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available quantitative data for the binding of this compound to specific PBPs in key bacterial pathogens.

Table 1: IC50 Values of this compound for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 [3]

| PBP | IC50 (µM) |

| PBP1a | >1000 |

| PBP1b | >1000 |

| PBP2a | 1.157 |

| PBP2b | >1000 |

| PBP2x | 0.088 |

| PBP3 | 0.081 |

Data obtained from a competitive inhibition assay using Bocillin-FL.[3]

Experimental Protocols for Determining PBP Binding Affinity

The determination of PBP binding affinity is crucial for understanding the mechanism of action of beta-lactam antibiotics and for the development of new therapeutic agents. The following are detailed methodologies for key experiments cited in the literature.

Competitive Inhibition Assay using a Fluorescent Penicillin Analog (Bocillin-FL)

This method is widely used to determine the IC50 values of unlabeled beta-lactams by measuring their ability to compete with a fluorescently labeled penicillin derivative, Bocillin-FL, for binding to PBPs.

a. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest (e.g., Streptococcus pneumoniae, Staphylococcus aureus) to mid-logarithmic phase in an appropriate culture medium.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.

-

Centrifuge the lysate at low speed to remove unbroken cells and cellular debris.

-

Pellet the membrane fraction from the supernatant by ultracentrifugation.

-

Wash the membrane pellet and resuspend it in a suitable buffer for storage or immediate use.

b. Competition Assay:

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membrane fraction with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 32-37°C) to allow for the binding of this compound to the PBPs.

-

Add a fixed concentration of Bocillin-FL to each tube and incubate for a further period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to the remaining unoccupied PBPs.

-

Stop the reaction by adding a denaturing sample buffer (e.g., SDS-PAGE loading buffer) and heating the samples.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

c. Detection and Analysis:

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of Bocillin-FL binding (relative to a control with no this compound) against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of Bocillin-FL binding to a specific PBP, by fitting the data to a suitable dose-response curve.[7][8][9][10]

Radiolabeled Penicillin Competition Assay

This classic method utilizes a radiolabeled penicillin (e.g., [3H]benzylpenicillin) to determine the binding affinity of unlabeled beta-lactams.

a. Membrane Preparation:

-

Prepare bacterial membranes as described in the Bocillin-FL assay protocol.

b. Competition Assay:

-

Pre-incubate a fixed amount of the membrane preparation with a range of concentrations of this compound for a specific time and temperature.

-

Add a fixed concentration of radiolabeled penicillin to the reaction mixtures and incubate to allow binding to the available PBPs.

-

Terminate the binding reaction by adding an excess of unlabeled penicillin, followed by the addition of a detergent (e.g., Sarkosyl) to solubilize the membranes.

-

Separate the PBP-penicillin complexes from the unbound radiolabeled penicillin by methods such as precipitation with trichloroacetic acid followed by filtration, or by SDS-PAGE.

c. Detection and Analysis:

-

If using SDS-PAGE, perform fluorography to visualize the radiolabeled PBP bands on X-ray film.

-

Quantify the radioactivity in each PBP band using densitometry or by excising the bands and using liquid scintillation counting.

-

Calculate the percentage of radiolabeled penicillin binding at each this compound concentration.

-

Determine the IC50 value as described in the Bocillin-FL assay protocol.[2]

Signaling Pathways and Cellular Responses to PBP Inhibition

The inhibition of PBPs by this compound triggers a cascade of cellular responses as the bacterium attempts to cope with the resulting cell wall stress. These signaling pathways are crucial for understanding bacterial resistance mechanisms and for identifying potential targets for combination therapies.

Peptidoglycan Biosynthesis Pathway

The fundamental pathway affected by this compound is the biosynthesis of peptidoglycan. The final and critical transpeptidation step, which cross-links the peptide side chains of adjacent glycan strands, is catalyzed by PBPs. This compound's binding to these enzymes directly obstructs this process.

Caption: Peptidoglycan biosynthesis pathway and the inhibitory action of this compound on PBPs.

Cell Wall Stress Response Signaling

Bacteria possess sophisticated two-component systems (TCSs) that sense and respond to damage to the cell envelope. When this compound inhibits PBPs, the resulting disruption in peptidoglycan synthesis is detected by these systems, leading to the activation of a transcriptional response aimed at mitigating the damage.

Caption: Two-component systems sensing cell wall stress induced by PBP inhibition.[1][11][12][13][14][15][16][17][18][19][20][21]

Beta-Lactamase Induction via the BlaR1-BlaI System in S. aureus

In Staphylococcus aureus, a key resistance mechanism is the production of beta-lactamase, an enzyme that hydrolyzes and inactivates beta-lactam antibiotics. The expression of the beta-lactamase gene (blaZ) is regulated by the BlaR1-BlaI system. The binding of a beta-lactam, such as this compound, to the sensor protein BlaR1 initiates a signaling cascade that leads to the derepression of blaZ transcription.

Caption: The BlaR1-BlaI signaling pathway for beta-lactamase induction in S. aureus.[1][11][22][12][14]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive PBP binding assay, a fundamental technique for determining the binding affinity of compounds like this compound.

Caption: General experimental workflow for a competitive PBP binding affinity assay.

Conclusion

This technical guide has provided a detailed overview of the binding affinity of this compound to penicillin-binding proteins. While quantitative data for S. pneumoniae highlights its preferential binding to PBP2x and PBP3, a notable gap in publicly available data exists for S. aureus and E. coli. The detailed experimental protocols and visualizations of the underlying biological pathways and experimental workflows offer a valuable resource for researchers in the field of antibiotic development. A deeper understanding of these molecular interactions and cellular responses is essential for overcoming the challenges of antibiotic resistance and for the rational design of new and more effective antibacterial agents.

References

- 1. The LiaFSR system regulates the cell envelope stress response in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholarly Article or Book Chapter | Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation | ID: s7526m918 | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The CpxRA Two-Component System Is Essential for Citrobacter rodentium Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The VraS/VraR two-component regulatory system required for oxacillin resistance in community-acquired methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. The two-component response regulator LiaR regulates cell wall stress responses, pili expression and virulence in group B Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The LiaFSR System Regulates the Cell Envelope Stress Response in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.asm.org [journals.asm.org]

- 18. VraSR two-component regulatory system and its role in induction of pbp2 and vraSR expression by cell wall antimicrobials in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. Site-Specific Mutation of Staphylococcus aureus VraS Reveals a Crucial Role for the VraR-VraS Sensor in the Emergence of Glycopeptide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The CpxAR Two-component System Regulates a Complex Envelope Stress Response in Gram Negative Bacteria [caister.com]

The Molecular Basis of Cloxacillin Resistance in Bacterial Strains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying cloxacillin resistance in bacterial strains. This compound, a semi-synthetic penicillinase-resistant penicillin, has long been a crucial antibiotic in the fight against staphylococcal infections. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. Understanding the molecular basis of this resistance is paramount for the development of novel therapeutic strategies and for the informed use of existing antimicrobial agents.

This guide delves into the core resistance mechanisms, including the pivotal role of altered penicillin-binding proteins (PBPs), the enzymatic inactivation by beta-lactamases, and the contribution of efflux pumps. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways, experimental workflows, and the interplay of resistance mechanisms are illustrated through diagrams generated using the Graphviz DOT language.

Primary Mechanisms of this compound Resistance

The ability of bacteria to withstand the effects of this compound is primarily attributed to three key molecular strategies: target modification, enzymatic degradation, and active efflux of the antibiotic.

Alteration of Penicillin-Binding Proteins (PBPs): The Role of mecA and PBP2a

The most significant mechanism of this compound resistance, particularly in Staphylococcus aureus, is the acquisition of the mecA gene.[1][2][3] This gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a low affinity for beta-lactam antibiotics, including this compound.[1][3][4]

In susceptible bacteria, this compound inhibits cell wall synthesis by acylating the active site of essential PBPs.[5] However, in the presence of PBP2a, cell wall synthesis can continue even when the native PBPs are inactivated by this compound.[3] The expression of mecA is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[2][6]

The level of resistance conferred by PBP2a can be influenced by mutations in the promoter region of the mecA gene, which can affect the level of mecA transcription and subsequent PBP2a production.[7]

Enzymatic Inactivation by Beta-Lactamases

Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring.[8] While this compound is designed to be resistant to staphylococcal penicillinase, certain classes of beta-lactamases can still confer resistance. For instance, some Class C beta-lactamases have been shown to hydrolyze this compound, albeit as poor substrates.[9][10] The production of beta-lactamases is a common resistance mechanism in many bacteria.[8]

Active Efflux of this compound

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[11] Overexpression of these pumps can lead to a decrease in the intracellular concentration of the antibiotic, thereby contributing to resistance. Several families of efflux pumps, such as the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family, have been implicated in multidrug resistance.[11] While not the primary mechanism of high-level this compound resistance, efflux pumps can contribute to reduced susceptibility.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to the different mechanisms of this compound resistance.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for S. aureus

| Strain Type | Genetic Marker | This compound MIC (µg/mL) | Reference(s) |

| Methicillin-Susceptible S. aureus (MSSA) | mecA negative | ≤ 2 | [12] |

| Methicillin-Resistant S. aureus (MRSA) | mecA positive | ≥ 32 to ≥ 128 | [5][13][14] |

| MRSA with specific mecA promoter mutations | G-25A | 256 | [7] |

| MRSA with specific mecA promoter mutations | G-7T | 32 - 64 | [7] |

| MRSA with specific mecA promoter mutations | C-33T | 4 - 8 | [7] |

Table 2: Kinetic Parameters of Beta-Lactamases against this compound

| Enzyme Class | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Class C | 1 x 10⁻³ - 0.1 | Low | - | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound sodium in sterile distilled water.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth (for broth microdilution) or molten Mueller-Hinton agar (for agar dilution) to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).[13]

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture.[13] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells or on the agar plate.

-

Inoculation:

-

Broth Microdilution: Add the diluted inoculum to each well of a microtiter plate containing the different this compound concentrations.

-

Agar Dilution: Spot the diluted inoculum onto the surface of the agar plates containing the different this compound concentrations.[13]

-

-

Incubation: Incubate the microtiter plates or agar plates at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[13][14]

Penicillin-Binding Protein 2a (PBP2a) Binding Assay

This assay is used to detect the presence of PBP2a, the product of the mecA gene, which is a hallmark of methicillin/cloxacillin resistance in staphylococci. A common method is the latex agglutination assay.

Protocol (Latex Agglutination):

-

Reagent Preparation: Bring the PBP2a test and control latex reagents to room temperature.

-

Colony Suspension: From a pure culture of S. aureus grown on a non-selective agar plate, pick several colonies and create a heavy, uniform suspension in the extraction reagent provided with the kit.

-

Extraction: Boil the bacterial suspension for 3 minutes to extract the PBPs.

-

Cooling and Centrifugation: Cool the suspension to room temperature and centrifuge to pellet the cell debris.

-

Agglutination Test:

-

Place one drop of the test latex reagent onto a reaction card.

-

Add one drop of the supernatant from the bacterial extract to the latex reagent.

-

Mix and rock the card for up to 3 minutes.

-

-

Interpretation:

Beta-Lactamase Activity Assay

This assay measures the ability of a bacterial extract to hydrolyze a chromogenic beta-lactam substrate, such as nitrocefin.[8]

Protocol (Nitrocefin-based Assay):

-

Bacterial Lysate Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or enzymatic lysis.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

-

Assay Reaction:

-

In a microplate well, add a defined volume of the bacterial lysate.

-

Add a solution of nitrocefin to the well to initiate the reaction.

-

-

Measurement:

-

Monitor the change in absorbance at a specific wavelength (e.g., 486 nm for hydrolyzed nitrocefin) over time using a spectrophotometer.

-

The rate of change in absorbance is proportional to the beta-lactamase activity.

-

-

Quantification: Calculate the specific activity of the beta-lactamase (e.g., in µmol of substrate hydrolyzed per minute per mg of protein) by using the molar extinction coefficient of the hydrolyzed substrate.[17]

Efflux Pump Activity Assay

This assay assesses the activity of efflux pumps by measuring the accumulation or extrusion of a fluorescent substrate, such as ethidium bromide (EtBr).

Protocol (Ethidium Bromide-Agar Cartwheel Method): [18]

-

Plate Preparation: Prepare Tryptic Soy Agar (TSA) plates containing varying concentrations of EtBr.

-

Inoculation:

-

Grow the bacterial strains to be tested overnight in a suitable broth.

-

Using a sterile swab, inoculate the strains onto the EtBr-containing agar plates in a radial or "cartwheel" pattern.[18]

-

Include known efflux-positive and efflux-negative control strains.

-

-

Incubation: Incubate the plates at 37°C for 16-18 hours.

-

Visualization:

-

Examine the plates under UV transillumination.

-

Strains with active efflux pumps will extrude the EtBr and will therefore show lower levels of fluorescence compared to strains with inhibited or no efflux activity.[18]

-

-

Confirmation with Efflux Pump Inhibitors (EPIs): To confirm the role of efflux pumps, the assay can be repeated on plates containing both EtBr and a known EPI (e.g., reserpine, verapamil). A significant increase in fluorescence in the presence of the EPI suggests that efflux is responsible for the low fluorescence observed in its absence.

Conclusion

This compound resistance in bacteria is a multifaceted problem driven by a combination of molecular mechanisms. The acquisition of the mecA gene and the subsequent expression of PBP2a remains the most critical factor, conferring high-level resistance in staphylococci. However, the hydrolytic activity of certain beta-lactamases and the contribution of efflux pumps should not be overlooked, as they can modulate the level of resistance and contribute to the overall clinical challenge. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the ongoing development of effective strategies to combat antibiotic resistance. This guide provides a foundational resource for researchers and professionals dedicated to this critical endeavor.

References

- 1. idexx.dk [idexx.dk]

- 2. researcherslinks.com [researcherslinks.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the mecA gene in oxacillin resistance in a Staphylococcus aureus clinical strain with a pvl-positive ST59 genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 12. A Population Pharmacokinetic Analysis of Continuous Infusion of this compound during Staphylococcus aureus Bone and Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. academic.oup.com [academic.oup.com]

- 18. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

The Intricacies of Cloxacillin in Murine Models: A Pharmacokinetic and Pharmacodynamic Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of cloxacillin's behavior in murine models, offering a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex processes, this document serves as a vital resource for professionals engaged in antimicrobial research and development.

Pharmacokinetic Profile of this compound in Mice

The effectiveness of an antimicrobial agent is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). In murine models, this compound, and its close analogue fluthis compound, exhibit characteristics that are crucial for designing and interpreting preclinical studies.

Key Pharmacokinetic Parameters

The pharmacokinetics of fluthis compound in mice have been described using a one-compartment model with first-order absorption and Michaelis-Menten elimination.[1][2] The protein binding of fluthis compound in mice was found to be non-linear.[1][2] In another study, the plasma protein binding of this compound in murine plasma was approximately 70% to 80%.[3][4]

| Parameter | Value | Murine Model Details | Reference |

| Pharmacokinetic Model | One-compartment with first-order absorption and Michaelis-Menten elimination | Neutropenic murine thigh infection model | [1][2] |

| Plasma Protein Binding | ~70% - 80% | Murine plasma | [3][4] |

| Plasma Half-life | Not explicitly stated in the provided murine studies, but human data suggests a short half-life of approximately 30-60 minutes.[5][6] | N/A | [5][6] |

| Peak Plasma Concentration (Cmax) | At a dose of 80 mg/kg, the peak plasma concentration of this compound was about 255 mg/liter, corresponding to a free concentration of about 75 mg/liter.[3] | Mice infected with Staphylococcus aureus | [3] |

Dosing and Administration

In murine infection models, this compound is typically administered subcutaneously or intraperitoneally to ensure consistent and rapid absorption.[1][2][7] Dosing regimens are designed to mimic human therapeutic exposures and to investigate the relationship between drug concentration and antibacterial effect over time.

| Administration Route | Dosage Range | Dosing Frequency | Murine Model | Reference |

| Subcutaneous | 1–128 mg/kg (single dose for PK) | N/A | Neutropenic murine thigh infection model | [1][2] |

| Subcutaneous | 2–64 mg/kg | Every 2 hours | Neutropenic murine thigh infection model | [1][2] |

| Subcutaneous | 8–128 mg/kg | Every 4 hours | Neutropenic murine thigh infection model | [1][2] |

| Subcutaneous | 32–256 mg/kg | Every 6 hours | Neutropenic murine thigh infection model | [1][2] |

| Intraperitoneal | 100 mg/kg/day and 45 mg/kg/day (Daptomycin) with 200 mg/kg/12h (this compound) | Every 12 hours | Murine foreign-body infection model | [7] |

Pharmacodynamic Properties and Efficacy

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For antibiotics like this compound, this is typically the inhibition of bacterial growth or bacterial killing.

Key Pharmacodynamic Index

For beta-lactam antibiotics, including this compound, the percentage of time that the unbound drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) is the key pharmacodynamic index that best correlates with efficacy.[1][2]

Pharmacodynamic Targets in Murine Models

Studies in neutropenic murine thigh infection models have established specific %fT > MIC targets required for different levels of bacterial reduction. These targets are crucial for translating preclinical findings to potential clinical dosing regimens.

| Target Organism | Pharmacodynamic Target for 1-log Reduction | Pharmacodynamic Target for 2-log Reduction | Murine Model | Reference |

| Staphylococcus aureus | Median %fT > 0.25 x MIC of 15% | %fT > 0.25 x MIC of 20% | Neutropenic murine thigh infection model | [1][2] |

| Streptococcus pyogenes | 10% fT > MIC | A 2-log reduction was reached. | Neutropenic murine thigh infection model | [1][2] |

| Streptococcus agalactiae | 22% fT > 0.25 x MIC | A 2-log reduction was reached. | Neutropenic murine thigh infection model | [1][2] |

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[8] The MIC of this compound against susceptible Staphylococcus aureus strains is typically low. For two S. aureus strains, the MIC of this compound was 0.25 mg/liter.[3] In another study, the MIC/MBC for a strain used in an experimental endocarditis model was 0.25/0.5 mg/L.[9]

Experimental Protocols in Murine Models

Detailed and standardized experimental protocols are fundamental to the reliability and reproducibility of preclinical research.

Neutropenic Murine Thigh Infection Model

This model is a cornerstone for in vivo evaluation of antimicrobial pharmacodynamics.

Experimental Workflow:

Methodology Details:

-

Animal Model: Specific pathogen-free female mice are commonly used.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done a few days before infection to ensure a low neutrophil count, which minimizes the host's immune response against the bacteria, allowing for a clearer assessment of the antibiotic's efficacy.

-

Infection: A standardized inoculum of the test organism (e.g., Staphylococcus aureus) is injected into the thigh muscle of the mice.[1][2]

-

Treatment: this compound treatment is initiated at a specific time point post-infection, usually 2 hours.[1][2] The drug is administered via a specified route, such as subcutaneous injection, at various dosing regimens.[1][2]

-

Outcome Measurement: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU). The change in bacterial load compared to untreated controls is the primary measure of efficacy.[1][2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental in vitro measure of an antibiotic's activity against a specific bacterium.

Methodology Details (Broth Microdilution):

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The microtiter plate is incubated under specific conditions (e.g., 37°C for 18-24 hours).

-

Interpretation: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[5][10]

Signaling Pathway:

The primary target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[10] By binding to these enzymes, this compound inhibits their transpeptidase activity, which is essential for the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[10] It is also suggested that this compound may interfere with an inhibitor of bacterial autolytic enzymes, further contributing to cell lysis.[10]

This comprehensive guide provides a foundational understanding of the pharmacokinetics and pharmacodynamics of this compound in murine models. The data and methodologies presented herein are intended to support the design of robust preclinical studies and facilitate the translation of these findings into effective clinical applications.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Efficacy of Daptomycin-Cloxacillin Combination in Experimental Foreign-Body Infection Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idexx.dk [idexx.dk]

- 9. academic.oup.com [academic.oup.com]

- 10. go.drugbank.com [go.drugbank.com]

Investigating the Genetic Determinants of Cloxacillin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core genetic determinants conferring resistance to cloxacillin, a semi-synthetic penicillin antibiotic. The primary focus is on Staphylococcus aureus, a clinically significant pathogen in which this compound resistance is a major therapeutic challenge. This document outlines the key resistance mechanisms, provides detailed experimental protocols for their identification, presents quantitative data correlating genetic markers with resistance levels, and visualizes the critical molecular pathways and experimental workflows.

Core Mechanisms of this compound Resistance

This compound resistance in Staphylococcus aureus is primarily mediated by two distinct genetic mechanisms: enzymatic degradation of the antibiotic and alteration of the drug's molecular target.

1.1. Enzymatic Degradation: The Role of β-Lactamase (blaZ)

The most common mechanism of resistance to penicillins is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the amide bond in the characteristic β-lactam ring.[1][2] In S. aureus, this enzyme is encoded by the blaZ gene.[3][4] The expression of blaZ is often inducible, regulated by the sensor-transducer BlaR1 and the repressor BlaI.[4][5] Upon exposure to a β-lactam antibiotic, a signal transduction cascade is initiated, leading to the derepression of blaZ and subsequent production of β-lactamase.[4]

1.2. Target Modification: The mecA-Encoded Penicillin-Binding Protein 2a (PBP2a)

A more clinically significant mechanism, leading to broad β-lactam resistance, including to this compound and methicillin (hence the term Methicillin-Resistant Staphylococcus aureus, MRSA), is the alteration of the antibiotic's target.[1][2] This is achieved through the acquisition of the mecA gene, which encodes a unique penicillin-binding protein, PBP2a.[6] PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue catalyzing the essential transpeptidation reactions for cell wall synthesis even in the presence of inhibitory concentrations of drugs like this compound.[6][7]

The mecA gene is located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[6][8] There are numerous types and subtypes of SCCmec, which are classified based on the combination of the mec gene complex and the ccr gene complex, the latter encoding recombinases that mediate the mobility of the cassette.[8][9]

Regulation of mecA expression is controlled by the regulatory genes mecI (a repressor) and mecR1 (a signal transducer), which are located upstream of mecA.[10] In the presence of a β-lactam antibiotic, MecR1 initiates a cascade that leads to the cleavage of the MecI repressor, allowing for the transcription of mecA.[10]

Quantitative Data on Resistance Determinants

The level of this compound resistance can be influenced by various genetic factors, including mutations in the promoter region of mecA and the specific type of SCCmec element present. While oxacillin is often used as a surrogate for this compound in susceptibility testing, the data presented here provides valuable insights into the quantitative impact of these genetic determinants.

Table 1: Correlation of mecA Promoter Mutations with Oxacillin MIC in S. aureus

| mecA Promoter Mutation | Oxacillin MIC (μg/mL) | Resistance Level |

| G-25A | 256 | High |

| G-7T | 32 to 64 | Moderate |

| C-33T | 4 to 8 | Low |

| A-38G + C-33T | Restored to higher levels | Reversal of low resistance |

Data sourced from a study on community-associated MRSA strains, demonstrating that single nucleotide changes in the mecA promoter can significantly alter the level of oxacillin resistance.[10][11][12]

Table 2: this compound MIC for Selected MRSA Isolates

| Isolate Type | Number of Strains | This compound MIC Range (μg/mL) |

| MRSA | 5 | ≥32 |

| MRSA | 1 | ≥128 |

| MRSA | 4 | >128 |

This data indicates that MRSA strains can exhibit high-level resistance to this compound.[13][14]

Table 3: this compound MIC for S. aureus with blaZ Variant F

| blaZ Variant | This compound MIC Range (mg/L) | Phenotype |

| F | 0.5 to 1.5 | Borderline Oxacillin-Resistant S. aureus (BORSA) |

This study identified a novel blaZ variant that confers reduced susceptibility to oxacillin and this compound.[15]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the genetic determinants of this compound resistance.

3.1. DNA Extraction from Staphylococcus aureus

A reliable DNA extraction method is the first step for any molecular analysis.

-

Objective: To isolate high-quality genomic DNA from S. aureus for use in PCR.

-

Protocol:

-

Culture S. aureus on a suitable medium (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours.

-

Suspend a loopful of bacterial colonies in 300 µL of TENT buffer (10 mM Tris-HCl, 0.1 M NaCl, 1 mM EDTA, 5% [v/v] Triton X-100, pH 8.0) in a microcentrifuge tube.

-

Boil the cell suspension at 100°C for 10 minutes.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 5 minutes.

-

Transfer the supernatant to a new sterile tube.

-

Add an equal volume of cold 95% ethanol to the supernatant and incubate at -20°C for 20 minutes to precipitate the DNA.

-

Centrifuge at high speed for 10 minutes to pellet the DNA.

-

Carefully discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.

-

Centrifuge again, discard the supernatant, and air-dry the pellet.

-

Resuspend the DNA in 50 µL of sterile distilled water or TE buffer.[16]

-

3.2. PCR for Detection of mecA and blaZ Genes

PCR is a rapid and sensitive method for detecting the presence of specific resistance genes.

Table 4: Primer Sequences for mecA and blaZ PCR

| Gene | Primer Name | Primer Sequence (5' - 3') | Amplicon Size (bp) |

| mecA | mecA-F | GCA ATC GCT AAA GAA TTA AGG | 310 |

| mecA | mecA-R | GGT TAA CAT GAC TCT TGG C | 310 |

| blaZ | blaZ-F | AAG AGA TTT GCC TAT GCT TC | 517 |

| blaZ | blaZ-R | GCT TGA CCA CTT TTA TCA GC | 517 |

Primer sequences are examples and may vary between studies. It is recommended to validate primers before use.[17][18]

-

PCR Protocol:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers for either mecA or blaZ.

-

Add 1-2 µL of the extracted genomic DNA to the master mix.

-

Perform PCR using a thermal cycler with the following general conditions (optimization may be required):

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 94°C for 30-60 seconds.

-

Annealing: 50-58°C for 30-60 seconds (primer-dependent).

-

Extension: 72°C for 60 seconds.

-

-

Final extension: 72°C for 5-10 minutes.

-

-

Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target gene.[19]

-

3.3. Multiplex PCR for SCCmec Typing

Multiplex PCR allows for the simultaneous amplification of several targets, enabling the classification of SCCmec types.

-

Objective: To determine the SCCmec type of MRSA isolates.

-

Protocol: This protocol is an example and targets SCCmec types I, II, III, and IV. Multiple multiplex PCR strategies exist.[8][20]

-

Primer Mix: A complex mixture of primers targeting different regions of the SCCmec element is used. Refer to specialized literature for specific primer sequences and combinations for different multiplex assays.[1][20]

-

PCR Conditions: Similar to the single-gene PCR but with optimized annealing temperatures and extension times to accommodate multiple primer pairs.

-

Analysis: The resulting pattern of amplified bands on an agarose gel is used to determine the SCCmec type.[20]

-

3.4. Antimicrobial Susceptibility Testing (AST)

AST is essential to determine the phenotypic resistance of a bacterial isolate to this compound.

3.4.1. Kirby-Bauer Disk Diffusion Method

-

Objective: To qualitatively determine the susceptibility of a bacterial isolate to this compound.

-

Protocol:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[13][21]

-

Evenly inoculate a Mueller-Hinton agar (MHA) plate with the bacterial suspension.[13][22]

-

Aseptically place a this compound-impregnated disk (e.g., 1 µg) onto the surface of the agar.[15]

-

Invert the plates and incubate at 35°C for 18-24 hours.[5][22]

-

Measure the diameter of the zone of inhibition around the disk and interpret the results (Susceptible, Intermediate, or Resistant) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.[23]

-

3.4.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To quantitatively determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

-

Protocol:

-

Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[7]

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at 35°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[7] The results are interpreted based on CLSI breakpoints.[23]

-

Visualizations

4.1. Signaling Pathway: Regulation of mecA Expression

Caption: Regulation of mecA expression in the presence of this compound.

4.2. Experimental Workflow: Investigating this compound Resistance

Caption: Experimental workflow for investigating this compound resistance.

References

- 1. Update to the Multiplex PCR Strategy for Assignment of mec Element Types in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-Time PCR Assay for Detection of blaZ Genes in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevalence of blaZ Gene and Performance of Phenotypic Tests to Detect Penicillinase in Staphylococcus aureus Isolates from Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. primerdesign.co.uk [primerdesign.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. thaiscience.info [thaiscience.info]

- 10. clsi.org [clsi.org]

- 11. Genomic identification of cryptic susceptibility to penicillins and β-lactamase inhibitors in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 15. researchgate.net [researchgate.net]

- 16. The Prevalence of Resistance to Methicillin in Staphylococcus aureus Strains Isolated from Patients by PCR Method for Detec-tion of mecA and nuc Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Multiplex PCR Strategy for Rapid Identification of Structural Types and Variants of the mec Element in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prevalence of blaZ Gene Types and the Inoculum Effect with Cefazolin among Bloodstream Isolates of Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. onlinemicrobiolab.ir [onlinemicrobiolab.ir]

- 22. Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iacld.com [iacld.com]

Cloxacillin Structure-Activity Relationship: A Deep Dive into a Classic Antibiotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cloxacillin, a semi-synthetic penicillin, has long been a cornerstone in the treatment of infections caused by penicillinase-producing staphylococci. Its efficacy stems from a unique chemical architecture that confers stability against enzymatic degradation while retaining the core bactericidal mechanism of the penicillin family. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its analogs, offering insights into the molecular features that govern its antibacterial potency and resistance to β-lactamases.

Core Structure and Mechanism of Action

This compound belongs to the isoxazolyl penicillin class, characterized by a 6-aminopenicillanic acid nucleus connected to a substituted isoxazole side chain.[1][2] This side chain is the key to its effectiveness against penicillinase-producing bacteria.

The fundamental mechanism of action for all penicillins, including this compound, involves the inhibition of bacterial cell wall synthesis. Specifically, they target and acylate the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the transpeptidation and cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to bacterial cell lysis and death. The bulky isoxazolyl side chain of this compound sterically hinders the approach of β-lactamase enzymes, preventing the hydrolysis of the critical β-lactam ring and preserving the antibiotic's activity.[1]

dot

Caption: Mechanism of action of this compound.

Structure-Activity Relationship (SAR) Analysis

The antibacterial activity and penicillinase resistance of isoxazolyl penicillins are intricately linked to the nature of the acyl side chain attached to the 6-aminopenicillanic acid core.

The Isoxazolyl Ring System

The presence of the 3-phenyl-5-methylisoxazole moiety is crucial for the penicillinase resistance of this class of antibiotics. The bulky and sterically demanding nature of this group provides a protective shield for the β-lactam ring, preventing its hydrolysis by most staphylococcal β-lactamases.

Substitution on the Phenyl Ring

Modifications to the phenyl ring of the isoxazolyl group have a profound impact on the pharmacokinetic and pharmacodynamic properties of these antibiotics. The key differentiators among the common isoxazolyl penicillins—oxacillin, this compound, and dithis compound—are the halogen substituents on this ring.

-

Oxacillin: Unsubstituted phenyl ring.

-

This compound: A single chlorine atom at the ortho-position of the phenyl ring.

-

Dithis compound: Two chlorine atoms at the ortho- and para-positions of the phenyl ring.

Generally, the addition of electron-withdrawing halogen atoms increases the acidity of the enolic hydroxyl group of the cleaved β-lactam ring, which can influence protein binding and oral absorption. Furthermore, the presence and position of these halogens can enhance the intrinsic antibacterial activity and stability against certain β-lactamases.

Quantitative Analysis of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the comparative in vitro activities of oxacillin, this compound, and dithis compound against various strains of Staphylococcus aureus.

| Antibiotic | Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Oxacillin | Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 | [3] |

| Methicillin-Resistant S. aureus (MRSA) | >128 | >128 | [3] | |

| This compound | Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 | [4] |

| Methicillin-Resistant S. aureus (MRSA) | ≥32 | ≥128 | [5] | |

| Dithis compound | Methicillin-Susceptible S. aureus (MSSA) | 0.12 | 0.25 | [6] |

| Methicillin-Resistant S. aureus (MRSA) | 64 | >128 | [6] |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations for 50% and 90% of the isolates, respectively.

The data indicates that for MSSA, dithis compound generally exhibits the lowest MIC values, suggesting higher potency compared to oxacillin and this compound.[6] All three are largely ineffective against MRSA strains due to the production of a modified penicillin-binding protein, PBP2a.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solutions of oxacillin, this compound, and dithis compound

Procedure:

-

Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

dot

Caption: Broth microdilution workflow for MIC determination.

Penicillinase Resistance Assay (Spectrophotometric Method)

This assay measures the rate of hydrolysis of the β-lactam ring by penicillinase.

Principle: The hydrolysis of the β-lactam ring results in a change in the ultraviolet (UV) absorbance of the penicillin molecule.[7][8] This change can be monitored over time to determine the rate of enzymatic activity.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Phosphate buffer (pH 7.0)

-

Purified penicillinase solution

-

Solutions of oxacillin, this compound, and dithis compound of known concentrations

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the penicillin solution.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding a small volume of the penicillinase solution and mix quickly.

-

Monitor the change in absorbance at a specific wavelength (e.g., 240 nm for the penicilloic acid product) over time.

-

The initial rate of reaction is calculated from the linear portion of the absorbance versus time plot.

-

The relative resistance of the different penicillins can be compared by their rates of hydrolysis under identical conditions.

dot

Caption: Spectrophotometric assay for penicillinase activity.

Conclusion

The structure-activity relationship of this compound and its isoxazolyl penicillin analogs is a classic example of rational drug design. The incorporation of the bulky, substituted isoxazolyl side chain successfully addressed the challenge of penicillinase-mediated resistance in staphylococci. The subtle modifications of halogen substitutions on the phenyl ring fine-tune the pharmacokinetic and antibacterial properties of these drugs. While the emergence of MRSA has limited their use in some clinical scenarios, the isoxazolyl penicillins, with this compound as a prominent member, remain valuable agents in the antimicrobial armamentarium for the treatment of susceptible staphylococcal infections. A thorough understanding of their SAR continues to be crucial for the development of new β-lactam antibiotics and β-lactamase inhibitors.

References

- 1. [PDF] A spectrophotometric assay of β-lactamase action on penicillins | Semantic Scholar [semanticscholar.org]

- 2. In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluthis compound, a New Isoxazolyl Penicillin, Compared with Oxacillin, this compound, and Dithis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. droracle.ai [droracle.ai]

- 7. A spectrophotometric assay of beta-lactamase action on penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A spectrophotometric assay of β-lactamase action on penicillins (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of Cloxacillin Against Clinical Isolates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary screening of Cloxacillin against clinical bacterial isolates. The document outlines detailed experimental protocols for antimicrobial susceptibility testing, presents quantitative data on this compound resistance, and visualizes key workflows and molecular mechanisms. This guide is intended to serve as a valuable resource for professionals in the fields of microbiology, infectious disease research, and antibiotic drug development.

Introduction to this compound and Antimicrobial Susceptibility Testing

This compound is a semi-synthetic, penicillinase-resistant β-lactam antibiotic primarily used to treat infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus.[1][2] Its efficacy is contingent on the susceptibility of the infecting organism. Antimicrobial susceptibility testing (AST) is a critical laboratory procedure performed to determine the in vitro activity of an antimicrobial agent against a specific bacterial isolate.[3][4] The results of AST guide clinical decisions and are essential for monitoring the emergence and spread of antibiotic resistance.

The two most widely recognized and utilized methods for the preliminary screening of this compound susceptibility are the disk diffusion (Kirby-Bauer) method and the determination of the Minimum Inhibitory Concentration (MIC).[3][4] These methods are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results across different laboratories.

Quantitative Data on this compound Susceptibility

The interpretation of antimicrobial susceptibility test results relies on established clinical breakpoints, which are the MIC values or zone of inhibition diameters used to categorize an isolate as "Susceptible," "Intermediate," or "Resistant." For this compound, susceptibility of Staphylococcus species is often inferred from testing with oxacillin or cefoxitin.

Interpretive Criteria for Oxacillin against Staphylococcus aureus

The following table summarizes the clinical breakpoints for oxacillin, which are used as a surrogate for this compound, as defined by CLSI and EUCAST.

| Guideline | Method | Susceptible | Intermediate | Resistant |

| CLSI | MIC (μg/mL) | ≤ 2 | - | ≥ 4 |

| Disk Diffusion (1 µg oxacillin disk) (mm) | ≥ 13 | 11-12 | ≤ 10 | |

| EUCAST | MIC (mg/L) | ≤ 2 | - | > 2 |

| Disk Diffusion (1 µg cefoxitin disk) (mm) | ≥ 22 | - | < 22 |

Note: EUCAST uses cefoxitin as the preferred agent for detecting methicillin (and therefore this compound) resistance in S. aureus. CLSI also recommends cefoxitin for this purpose.

Prevalence of this compound Resistance in Clinical Isolates